MK-8318 belongs to the class of chemical compounds known as isoquinolines, specifically characterized by its unique structural features that enhance its receptor-binding capabilities. It has been classified primarily as a therapeutic agent in the field of respiratory diseases due to its targeted action on the CRTh2 receptor, which is implicated in various inflammatory processes.
The synthesis of MK-8318 involves several key steps, starting from readily available precursors. The initial step typically includes the formation of a tetrahydroquinoline core, which serves as the foundational structure for subsequent modifications.
The optimization of various substituents on the core structure was guided by structure-activity relationship studies, which identified the most effective configurations for receptor binding and biological activity .
MK-8318's molecular structure is defined by its isoquinoline framework, featuring specific functional groups that contribute to its pharmacological properties.
The detailed structural data can be represented using various chemical notation systems, including InChI and SMILES formats:
MK-8318 can undergo various chemical reactions that are essential for its functionalization and modification:
Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction.
The mechanism of action of MK-8318 primarily involves its antagonistic effect on the CRTh2 receptor. By binding to this receptor, MK-8318 inhibits the signaling pathways that lead to eosinophil activation and recruitment, thereby mitigating inflammatory responses associated with asthma.
Key points regarding its mechanism include:
MK-8318 displays several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 320.77 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (Partition Coefficient) | Approximately 3.5 |
These properties suggest that MK-8318 is likely to have favorable pharmacokinetic characteristics, including adequate solubility for oral administration.
MK-8318 has potential applications in various scientific fields:
Asthma represents a global health challenge affecting over 334 million people worldwide, characterized by chronic airway inflammation and bronchoconstriction. The limitations of existing therapies—particularly poor patient compliance with inhaled corticosteroids and long-acting beta agonists, coupled with the suboptimal efficacy of leukotriene receptor antagonists in severe cases—created an urgent need for novel oral therapeutics targeting alternative inflammatory pathways. The chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells receptor (also known as prostaglandin D2 receptor 2) emerged as a compelling therapeutic target due to its central role in orchestrating allergic inflammation. This G-protein coupled receptor is activated by prostaglandin D2, leading to chemotaxis and activation of T-helper type 2 cells, eosinophils, and basophils—key effector cells in asthma pathogenesis [1].
Preclinical validation of chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells antagonism came from studies showing that ramatroban (a dual thromboxane receptor/chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells antagonist) exerted anti-allergic effects primarily through chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells blockade. However, its moderate potency and off-target effects necessitated development of more selective agents. MK-8318 was designed to selectively inhibit prostaglandin D2-induced chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells activation with high potency, thereby suppressing downstream inflammatory cascades while avoiding thromboxane receptor-related effects. The molecular rationale centered on disrupting specific interactions between prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells through competitive binding at the orthosteric site, validated through functional assays demonstrating inhibition of prostaglandin D2-induced cyclic adenosine monophosphate suppression and beta-arrestin recruitment [1] [2] [3].
Table 1: Key Pharmacological Profile of MK-8318
Parameter | Value | Assay System |
---|---|---|
Chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells Binding Affinity (Ki) | 5.0 nM | Radioligand displacement |
Cyclic adenosine monophosphate Inhibition (IC50) | 8.0 ± 6.8 nM | Cell-based functional assay |
Beta-Arrestin Recruitment (IC50) | 3.5 ± 2.1 nM | Beta-arrestin assay |
Eosinophil Shape Change (Whole Blood) | Single-digit nM | Human eosinophil assay |
Cytochrome P450 3A4 Inhibition (IC50) | 50 μM | Metabolic stability assay |
The structural journey to MK-8318 commenced with tetrahydroquinoline-based chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells antagonists reported in literature, which inspired Merck Research Laboratories scientists to explore novel tricyclic configurations. Initial compound 3 (a cyclopentane-fused tricyclic tetrahydroquinoline) exhibited promising binding affinity (Ki < 50 nM) but unexpectedly functioned as a partial agonist in cyclic adenosine monophosphate functional assays—a therapeutically undesirable property. Molecular conformation analysis through systematic structural overlay revealed that compound 3's aniline phenyl group occupied space corresponding to the indomethacin (agonist) binding orientation within a chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells homology model [1] [5].
Critical optimization involved replacing the phenyl group with smaller alkyl substituents, culminating in compound 4 featuring an ethyl group. This strategic reduction in steric bulk eliminated agonist activity while maintaining antagonist potency. Subsequent structure-activity relationship investigations systematically explored three molecular domains: the northern alkylamine region, central tricyclic core, and southern benzamide region. Cyclopropyl emerged as the optimal northern substituent, providing ideal lipophilic character and conformational constraint. The carboxylic acid moiety required precise positioning—a two-carbon spacer from the amide carbonyl proved essential, as three-carbon chain homologation (compound 9) significantly reduced potency. For the central core, cyclopentyl outperformed cyclobutyl and cyclohexyl analogues despite comparable binding, due to superior metabolic stability [1].
Southern benzamide optimization identified 4-(trifluoromethoxy)benzoyl as optimal, balancing high affinity with favorable pharmacokinetic properties. The preclinical candidate MK-8318 (4-(cyclopropyl((3aS,9R,9aR)-7-fluoro-4-(4-(trifluoromethoxy)benzoyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]quinolin-9-yl)amino)-4-oxobutanoic acid) incorporated these optimized features with (R) stereochemistry at C9, yielding a molecule with <10 nM potency across binding, cyclic adenosine monophosphate, beta-arrestin, and human whole blood eosinophil shape change assays [1] [3].
Table 2: Impact of Structural Modifications on Pharmacological Activity
Structural Region | Modification | Binding Affinity | Functional Activity | Key Observation |
---|---|---|---|---|
Northern Side Chain | Phenyl (Compound 3) | ++++ | Partial Agonist | Undesirable agonist activity |
Ethyl (Compound 4) | ++++ | Full Antagonist | Resolved agonist activity | |
Cyclopropyl (MK-8318) | +++++ | Full Antagonist | Optimal lipophilic fit | |
Acid Spacer | Two-atom (Compound 7) | ++++ | Antagonist | Maintained potency |
Three-atom (Compound 9) | ++ | Weak antagonist | Reduced binding affinity | |
Central Core | Cyclobutyl (Compound 10) | +++ | Antagonist | Poor rat pharmacokinetics |
Cyclopentyl (MK-8318) | +++++ | Antagonist | Balanced potency/stability | |
Southern Amide | 4-OCF3 Benzoyl (MK-8318) | +++++ | Antagonist | Optimal binding and exposure |
The unexpected partial agonist activity observed in initial tricyclic tetrahydroquinoline compounds represented a significant pharmacological hurdle. This phenomenon was resolved through sophisticated computational approaches leveraging a chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells receptor homology model based on related prostaglandin receptors. Molecular docking studies superimposed compound 3 with indomethacin (a known chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells agonist), revealing critical spatial overlap between the aniline phenyl group of compound 3 and the methoxybenzene moiety of indomethacin within the agonist binding pocket. This overlap suggested compound 3 was stabilizing an agonist-like receptor conformation [1] [5].
The homology model further identified two indispensable hydrogen-bonding interactions: 1) between the carboxylic acid of antagonists and Lysine 210 in transmembrane helix 5, and 2) between the benzamide carbonyl oxygen and Tyrosine 262 in extracellular loop 2. These interactions were conserved across potent antagonists but disrupted in agonists. Based on these insights, researchers hypothesized that reducing steric bulk in the northern region would prevent engagement with the agonist subpocket while preserving critical hydrogen bonds. Subsequent synthesis of ethyl analogue compound 4 confirmed this hypothesis—the smaller alkyl group could not reach the agonist-specific subpocket, converting the molecule to a pure antagonist with maintained hydrogen bonding to Lysine 210 and Tyrosine 262 [1].
Stereochemical orientation proved equally critical. The (R)-configuration at carbon C9 in MK-8318 optimally positioned the cyclopropyl group toward a hydrophobic subpocket while aligning the carboxylic acid for salt bridge formation with Lysine 210. Molecular dynamics simulations demonstrated that the (S)-epimer induced suboptimal charge distribution near Tyrosine 262, reducing binding stability. This atomic-level understanding enabled rational design of stereoselective synthetic routes ensuring exclusive production of the therapeutically optimal (R)-enantiomer [1] [5].
Despite achieving potent chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells antagonism in early tricyclic tetrahydroquinolines, most exhibited unacceptably low systemic exposure (Area Under Curve < 100 ng·h/mL) in rat pharmacokinetic studies following 0.5 mg/kg intravenous administration. This poor pharmacokinetic performance stemmed from two primary metabolic vulnerabilities: rapid glucuronidation of the carboxylic acid moiety and oxidative metabolism of the central core and southern benzamide regions. Initial attempts to address acid metabolism through steric shielding (alpha-methyl branching) or pKa reduction (heterocyclic bioisosteres) proved unsuccessful, either diminishing target engagement (compound 14a; cyclic adenosine monophosphate IC50 = 1840 nM) or introducing new metabolic liabilities [1].
A breakthrough came through systematic evaluation of core saturation strategies. Comparative pharmacokinetic analysis revealed cyclopentane-fused cores (e.g., compound 13d) provided 3-5 fold higher exposure than cyclobutyl analogues (e.g., 12f), despite similar in vitro hepatocyte stability. This paradox was resolved through crystallographic studies showing the cyclopentyl core adopted a conformation that partially shielded the acid group from uridine 5'-diphospho-glucuronosyltransferase access while maintaining optimal polar surface area for solubility. Additionally, strategic fluorination at position 7 of the tetrahydroquinoline ring mitigated aromatic oxidative metabolism, reducing cytochrome P450-mediated clearance without compromising potency [1] [5].
Southern amide optimization played an equally crucial role in improving pharmacokinetic properties. While various benzamides showed comparable potency (Table 2), the 4-(trifluoromethoxy)benzoyl group in MK-8318 uniquely balanced metabolic stability and passive permeability. In vitro metabolite identification studies demonstrated that the trifluoromethoxy group resisted hydrolytic cleavage observed with smaller alkoxy substituents while providing optimal logD (2.8-3.2) for membrane penetration. These cumulative refinements yielded MK-8318 with 10-fold higher oral bioavailability than early leads, achieving plasma concentrations above the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells IC90 for over 24 hours in preclinical species at 3-30 mg/kg doses—enabling once-daily human dosing projections [1] [2] [3].
Table 3: Pharmacokinetic Optimization Journey of Tricyclic Tetrahydroquinolines
Challenge | Strategy Employed | Compound Example | Key Outcome |
---|---|---|---|
Acid Glucuronidation | Steric shielding | 14-series | Reduced activity (IC50 >1000 nM) |
Core conformational shielding | MK-8318 | 5-fold ↓ glucuronide formation | |
Oxidative Metabolism (Core) | Fluorination at C7 | MK-8318 | 3-fold ↑ microsomal stability |
Cyclopentyl vs. cyclobutyl core | 13d vs. 12f | 4-fold ↑ rat Area Under Curve | |
Southern Amide Instability | Trifluoromethoxy substitution | MK-8318 | Resistance to hydrolytic cleavage |
Poor Solubility | Carboxylic acid retention | All compounds | Maintained solubility >50 μg/mL |
CYP450 Inhibition | Structural simplification | MK-8318 | IC50 >50 μM for major CYPs |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7